molecular formula C22H24N2O4 B2793953 N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-3,5-dimethoxybenzamide CAS No. 955643-00-2

N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-3,5-dimethoxybenzamide

Cat. No.: B2793953
CAS No.: 955643-00-2
M. Wt: 380.444
InChI Key: PSRDYWWAILDLPT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(Cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-3,5-dimethoxybenzamide is a structurally complex benzamide derivative featuring a tetrahydroisoquinoline core substituted with a cyclopropanecarbonyl group at position 2 and a 3,5-dimethoxybenzamide moiety at position 5. The dimethoxybenzamide group is a common pharmacophore in medicinal and agrochemical agents, often associated with interactions involving aromatic stacking or hydrogen bonding .

Properties

IUPAC Name

N-[2-(cyclopropanecarbonyl)-3,4-dihydro-1H-isoquinolin-7-yl]-3,5-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O4/c1-27-19-10-16(11-20(12-19)28-2)21(25)23-18-6-5-14-7-8-24(13-17(14)9-18)22(26)15-3-4-15/h5-6,9-12,15H,3-4,7-8,13H2,1-2H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSRDYWWAILDLPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C(=O)NC2=CC3=C(CCN(C3)C(=O)C4CC4)C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-3,5-dimethoxybenzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article will explore its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure and properties:

PropertyValue
Molecular Formula C19_{19}H22_{22}N2_{2}O4_{4}
Molecular Weight 342.4 g/mol
IUPAC Name This compound
CAS Number 1207006-54-9
SMILES Cc1nnsc1C(=O)Nc1ccc2c(c1)CN(C(=O)C1CC1)CC2

The biological activity of this compound is primarily attributed to its interaction with various molecular targets involved in neurological pathways. The compound exhibits:

  • Anticonvulsant Properties : Preliminary studies indicate potential anticonvulsant effects similar to established antiepileptic drugs (AEDs). The compound may modulate neurotransmitter systems and ion channels involved in seizure activity.
  • Neuroprotective Effects : Research suggests that this compound may offer neuroprotection against oxidative stress and excitotoxicity by influencing cellular signaling pathways.

Pharmacological Studies

Several studies have evaluated the pharmacological profile of this compound. Key findings include:

  • In Vivo Efficacy : In animal models, the compound demonstrated significant protection against induced seizures. The effective dose (ED50) was calculated using the maximal electroshock seizure (MES) test and the pentylenetetrazole (PTZ) model.
    CompoundED50 (mg/kg) MESED50 (mg/kg) PTZ
    N-(2-cyclopropanecarbonyl)...67.6542.83
  • Toxicology Profile : Acute toxicity assessments using the rotarod test indicated a favorable safety profile compared to traditional AEDs like valproic acid.

Case Studies

A notable study published in PubMed evaluated a series of hybrid compounds related to this compound. The study highlighted:

  • Synthesis and Evaluation : The synthesis involved coupling reactions leading to a library of compounds with varying substituents. Biological evaluations showed that several derivatives exhibited promising anticonvulsant activity.
  • Metabolic Stability : Compounds were tested for metabolic stability using human liver microsomes (HLMs), revealing that some derivatives had minimal metabolic changes and did not significantly affect cytochrome P450 isoforms.

Comparison with Similar Compounds

Key Observations:

Benzamide Derivatives :

  • The target compound shares the 3,5-dimethoxybenzamide group with isoxaben (2,6-dimethoxybenzamide in ), a herbicide. This motif is critical for binding to plant cellulose synthase in isoxaben . In the target compound, the meta-dimethoxy configuration may instead target mammalian enzymes or receptors (e.g., kinases or GPCRs).
  • Propanil () lacks methoxy groups but retains an aromatic amide structure, highlighting the importance of substituent positioning for specificity.

Heterocyclic Cores: The tetrahydroisoquinoline core in the target compound contrasts with the thiazolo-pyrimidine () and isoxazolyl () systems.

Cyclopropane vs. Other Substituents :

  • The cyclopropanecarbonyl group in the target compound may enhance metabolic stability compared to the 5-methylfuran in compound 11b () or the branched alkyl chain in isoxaben. Cyclopropane’s rigidity could improve binding to hydrophobic pockets in target proteins.

Q & A

Basic: What are the key steps and challenges in synthesizing N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-3,5-dimethoxybenzamide?

Answer:
The synthesis involves constructing the tetrahydroisoquinoline core, followed by functionalization with cyclopropanecarbonyl and 3,5-dimethoxybenzamide groups. Key steps include:

  • Core Formation : Cyclization of precursor amines under acidic conditions to form the tetrahydroisoquinoline scaffold .
  • Acylation : Reaction with cyclopropanecarbonyl chloride in anhydrous dichloromethane (DCM) with triethylamine as a base .
  • Amidation : Coupling the intermediate with 3,5-dimethoxybenzoic acid using carbodiimide-based reagents (e.g., EDC/HOBt) .
    Challenges :
  • Yield Optimization : Competing side reactions (e.g., over-acylation) require strict temperature control (0–5°C during acylation) .
  • Purification : HPLC with C18 columns is recommended to isolate the final compound ≥95% purity .

Basic: Which analytical techniques are most effective for confirming the structural integrity of this compound?

Answer:
A combination of spectroscopic and chromatographic methods is essential:

  • 1H/13C NMR : Assign signals for the tetrahydroisoquinoline protons (δ 2.5–4.0 ppm) and methoxy groups (δ 3.7–3.9 ppm). Aromatic protons from the benzamide moiety appear as multiplets at δ 6.8–7.5 ppm .
  • HRMS : Confirm molecular weight (e.g., [M+H]+ expected at m/z 435.18) .
  • HPLC-PDA : Monitor purity (>95%) using a gradient of acetonitrile/water with 0.1% trifluoroacetic acid .

Advanced: How can researchers resolve discrepancies in NMR data between synthetic batches?

Answer:
Contradictions in NMR spectra (e.g., shifted aromatic peaks or unexpected splitting) may arise from:

  • Conformational Isomerism : The tetrahydroisoquinoline ring can adopt different chair/boat conformations, altering proton environments. Use variable-temperature NMR to identify dynamic equilibria .
  • Residual Solvents : Trace DMSO or DCM in samples can obscure signals. Dry samples under high vacuum and re-dissolve in deuterated chloroform .
  • Stereochemical Purity : Chiral HPLC with a cellulose-based column can detect enantiomeric impurities introduced during cyclopropane group attachment .

Advanced: What methodological strategies are recommended for studying this compound’s enzyme inhibition mechanisms?

Answer:
Design enzyme assays with the following considerations:

  • Target Selection : Prioritize enzymes with structural homology to those inhibited by similar tetrahydroisoquinoline derivatives (e.g., kinases or cytochrome P450 isoforms) .
  • Kinetic Analysis : Use a fluorogenic substrate in a continuous assay to measure IC50 values. Include positive controls (e.g., staurosporine for kinases) .
  • Docking Studies : Perform molecular dynamics simulations using the compound’s X-ray crystallographic data (if available) or PubChem 3D conformers to predict binding modes .

Advanced: How can computational modeling improve the design of derivatives with enhanced bioactivity?

Answer:

  • QSAR Modeling : Train models using bioactivity data from analogs (e.g., IC50 against cancer cell lines) and descriptors like logP, polar surface area, and H-bond donors .
  • Free Energy Calculations : Use MM-PBSA/GBSA to compare binding affinities of derivatives with modified methoxy or cyclopropane groups .
  • ADMET Prediction : Tools like SwissADME can forecast pharmacokinetic properties (e.g., blood-brain barrier permeability) to prioritize synthesis .

Basic: What are the critical functional groups influencing this compound’s reactivity and stability?

Answer:

  • Cyclopropanecarbonyl : The strained cyclopropane ring increases electrophilicity, making it prone to ring-opening under strong acids/bases. Store at pH 6–8 in inert atmospheres .
  • Methoxy Groups : Electron-donating effects stabilize the benzamide moiety but may reduce solubility in aqueous buffers. Use co-solvents (e.g., DMSO ≤1%) in biological assays .
  • Tetrahydroisoquinoline Core : The secondary amine is susceptible to oxidation. Add antioxidants (e.g., BHT) during long-term storage .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.